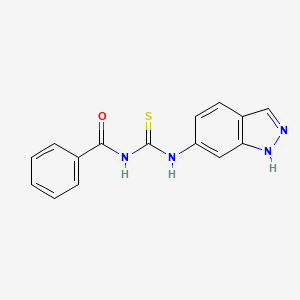

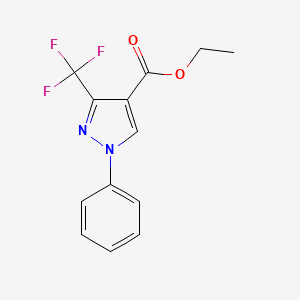

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Overview

Description

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, commonly known as Ethyl-1-PTC, is a small molecule drug candidate that has been developed for its potential to treat a variety of diseases. Ethyl-1-PTC is a synthetic compound that is derived from pyrazole and carboxylic acid. It has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. Ethyl-1-PTC has been found to have a wide range of effects on the body, including the ability to modulate the immune system, reduce inflammation, inhibit the growth of cancer cells, and reduce fibrosis.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has been a fruitful strategy due to their unique properties. Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmacophore in drug design. Researchers explore its interactions with biological targets, such as enzymes, receptors, and transporters, aiming to develop novel therapeutic agents .

Anticancer Agents

The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates. Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives have shown promise as potential anticancer agents. Researchers investigate their cytotoxicity, selectivity, and mechanisms of action against cancer cells .

Agrochemicals

Fluorinated compounds play a crucial role in modern agrochemicals. Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives may exhibit insecticidal, fungicidal, or herbicidal properties. Researchers explore their efficacy in crop protection and pest management .

Materials Science

The trifluoromethyl group’s electron-withdrawing nature can influence material properties. Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives might find applications in organic electronics, polymers, and surface coatings. Investigations focus on their stability, solubility, and electronic behavior .

Catalysis

Fluorinated compounds are valuable ligands in transition metal catalysis. Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives could serve as ligands or substrates in various catalytic reactions. Researchers study their reactivity, selectivity, and catalytic efficiency .

Molecular Probes and Imaging Agents

Trifluoromethyl-containing compounds are used as molecular probes in biological studies. Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives may serve as fluorescent labels, positron emission tomography (PET) tracers, or magnetic resonance imaging (MRI) contrast agents. Investigations focus on their stability, specificity, and biodistribution .

properties

IUPAC Name |

ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-18(9-6-4-3-5-7-9)17-11(10)13(14,15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJREZLCGQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(Z)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]-2,2-difluoroacetic acid](/img/structure/B2735947.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2735948.png)

![N-(2-furylmethyl)-1-{4-[(2-thienylsulfonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B2735953.png)

![N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735957.png)

![N-(3,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2735959.png)

![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)